molecular formula C14H11BrN2O B13759585 [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol

[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol

Cat. No.: B13759585
M. Wt: 303.15 g/mol
InChI Key: FJJUFFAFCOZXTM-UHFFFAOYSA-N
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Description

[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and pharmacological activities. The presence of the bromo group and the imidazo[1,2-a]pyridine moiety in its structure makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions to yield different products. For instance, in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP), the reaction proceeds via C–C bond cleavage to form N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate with TBHP, a one-pot tandem cyclization/bromination occurs, leading to the formation of 3-bromoimidazopyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of solvents and reagents, as well as reaction conditions, would need to be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromo group or other parts of the molecule.

    Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the methanol moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

[3-(6-bromoimidazo[1,2-a]pyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C14H11BrN2O/c15-12-4-5-14-16-13(8-17(14)7-12)11-3-1-2-10(6-11)9-18/h1-8,18H,9H2

InChI Key

FJJUFFAFCOZXTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)Br)CO

Origin of Product

United States

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